molecular formula C18H16FN5O2S B4628794 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol

4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4628794
M. Wt: 385.4 g/mol
InChI Key: AHVPKYSPKCQCBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to our compound of interest often involves multi-step chemical reactions, starting from simple precursors to complex heterocyclic systems. For instance, compounds with similar structures have been synthesized through stepwise processes involving nucleophilic substitution reactions, condensation reactions, and cyclization steps, using various reagents and conditions to achieve high yields and purity (B. Kariuki et al., 2021). These processes are crucial for constructing the core heterocyclic framework and introducing functional groups specific to the compound's chemical and biological properties.

Molecular Structure Analysis

Molecular structure characterization of such compounds is typically achieved through techniques like single crystal diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the compound's conformation, molecular arrangement, and chemical environment, revealing how the structural features contribute to its chemical reactivity and potential interactions with biological targets. For example, single crystal diffraction studies have helped elucidate the planar or near-planar geometry of related molecules and the orientation of substituents, which are key factors in determining the molecule's reactive sites and overall stability (B. Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of our compound is influenced by its heterocyclic structure, offering sites for further chemical modifications and interactions. These properties enable the compound to participate in various chemical reactions, such as S-alkylation, to produce derivatives with altered chemical and physical properties. Such modifications can significantly impact the compound's biological activity and solubility, making it a versatile scaffold for developing pharmacologically active molecules (S. Fedotov et al., 2023).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are directly related to their molecular structure. For instance, the presence of fluorophenyl groups can enhance the compound's lipophilicity, affecting its solubility in organic solvents and potential bioavailability. The crystalline structure, determined through X-ray crystallography, provides valuable information on the compound's solid-state organization, which is important for understanding its stability and reactivity (P. Panini et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity of Azole Derivatives

Azole compounds, including triazoles and pyrazoles, are synthesized through various methods and are known for their diverse biological effects. The synthesis of azolylthioacetic acids, a related class of compounds, through reactions involving azoles with thiol groups, has been extensively studied. These derivatives exhibit a wide range of biological activities, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The ongoing research in this area suggests that azole derivatives, by extension, could offer promising avenues for developing new therapeutic agents due to their structural versatility and significant biological activities (Chornous et al., 2016).

Amyloid Imaging and Alzheimer's Disease

Another application of azole derivatives, specifically related to the field of Alzheimer's disease research, involves amyloid imaging. Compounds with azole frameworks have been utilized as radioligands for positron emission tomography (PET) imaging to measure amyloid deposition in the brain, a hallmark of Alzheimer's pathology. This application highlights the potential of azole derivatives in developing diagnostic tools for neurodegenerative diseases and underscores their importance in understanding disease mechanisms and progression (Nordberg, 2008).

Antifungal and Antibacterial Agents

Azole compounds are also prominent in the development of antifungal and antibacterial agents. Trifluoromethylpyrazoles, for instance, have garnered attention for their anti-inflammatory and antibacterial properties. Research in this area focuses on optimizing the placement of the trifluoromethyl group on the pyrazole nucleus to enhance the activity profile of these compounds, showcasing the ongoing efforts to harness the chemical diversity of azoles for therapeutic purposes (Kaur et al., 2015).

properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-3-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S/c1-11-15(9-23(2)22-11)24-17(20-21-18(24)27)16-8-7-14(26-16)10-25-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVPKYSPKCQCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N2C(=NNC2=S)C3=CC=C(O3)COC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-fluorophenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol

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